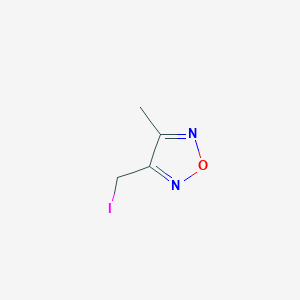

3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

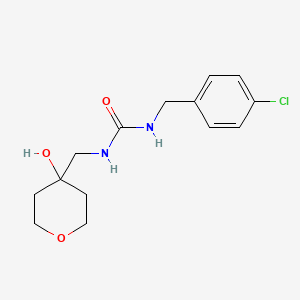

説明

Compounds like “3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole” belong to a class of organic compounds known as halomethanes. They are characterized by a halogen atom (like iodine) attached to a methyl group .

Chemical Reactions Analysis

Halomethanes, like “this compound”, can undergo various chemical reactions, including substitution and elimination reactions .科学的研究の応用

Oxadiazole Chemistry

Oxadiazoles, including variants like 3-(Iodomethyl)-4-methyl-1,2,5-oxadiazole, are crucial in medicinal chemistry due to their potential as bioisosteric replacements for ester and amide functionalities. These compounds show varied bioactivities, including metabolic stability, hERG inhibition, and aqueous solubility advantages, particularly in their 1,3,4-oxadiazole isomers. Novel synthetic routes have facilitated the broad spectrum access of 1,3,4-oxadiazoles under mild conditions, demonstrating their versatility in drug design and development (Boström et al., 2012).

Innovative Synthesis Techniques

Recent advancements have introduced environmentally benign synthesis methods for 1,3,4-oxadiazoles, starting from N-aroylhydrazones and N-acetylhydrazones, employing catalytic quantities of iodine. This approach underscores the shift towards greener chemistry in the synthesis of oxadiazole derivatives (Majji et al., 2014).

Material Science Applications

Oxadiazole derivatives, including this compound, have been explored for their mesomorphic behavior and photo-luminescent properties, indicating their potential in material science, particularly in liquid crystals and photoluminescent materials. Such compounds exhibit cholesteric and nematic phases, along with significant photoluminescence, suggesting their utility in advanced display technologies and optoelectronic devices (Han et al., 2010).

Biological and Therapeutic Potentials

The bioactivity of oxadiazole compounds is further underscored in their antibacterial and enzyme inhibition capabilities. A study highlighted the antibacterial potential of oxadiazole derivatives, with specific compounds showing significant activity against bacterial strains and enzymes like α-glucosidase, acetylcholinesterase, and urease, illustrating the therapeutic applications of these molecules in drug development (Virk et al., 2023).

Corrosion Inhibition

In the context of industrial applications, 1,3,4-oxadiazole derivatives have demonstrated effectiveness as corrosion inhibitors, offering protection for metals such as mild steel in aggressive environments. This highlights the dual functionality of oxadiazole derivatives in both scientific and industrial domains, showcasing their potential in enhancing the durability and lifespan of metal structures (Ammal et al., 2018).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(iodomethyl)-4-methyl-1,2,5-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5IN2O/c1-3-4(2-5)7-8-6-3/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEMPKMXWRGHKGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5IN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2848320.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazole](/img/structure/B2848322.png)

![6-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B2848323.png)

![9-Methoxy-2-(2,3,4-trimethoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2848327.png)

![6-Methyl-1,2-diazaspiro[4.5]decan-3-one](/img/structure/B2848328.png)

![N-(1-cyanocycloheptyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]acetamide](/img/structure/B2848329.png)

![2,5-Dimethyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2848338.png)

![7,8-Dimethoxy-5-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2848340.png)